Deoxypodophyllotoxin is a natural product found in Dysosma aurantiocaulis, Dysosma pleiantha, and other organisms with data available.
Deoxypodophyllotoxin
CAS No.: 19186-35-7
Cat. No.: VC21347185
Molecular Formula: C22H22O7
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19186-35-7 |
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Molecular Formula | C22H22O7 |
Molecular Weight | 398.4 g/mol |
IUPAC Name | (5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
Standard InChI | InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1 |
Standard InChI Key | ZGLXUQQMLLIKAN-SVIJTADQSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O |
SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O |
Chemical Structure and Properties
Deoxypodophyllotoxin, also known as deoxypicropodophyllotoxin, is a cyclolignan compound with the molecular formula C22H22O7 and a molecular weight of 398.4 g/mol. Its chemical structure features a tetracyclic framework with a fused benzofuro[5,6-f] benzodioxol-6-one ring system . The IUPAC name for this compound is (5R,5aS,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-benzofuro[5,6-f] benzodioxol-6-one .
Physical and Chemical Properties
The physical and chemical properties of deoxypodophyllotoxin are summarized in Table 1:
Property | Value |
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Molecular Formula | C22H22O7 |
Molecular Weight | 398.4 g/mol |
XLogP3 | 3.1 |
Hydrogen Bond Donor Count | 0 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 4 |
Exact Mass | 398.13655304 Da |
Table 1: Physical and chemical properties of deoxypodophyllotoxin
Deoxypodophyllotoxin possesses a moderate lipophilicity (XLogP3 = 3.1), which enables it to penetrate cell membranes effectively. The absence of hydrogen bond donors and the presence of seven hydrogen bond acceptors influence its solubility and binding characteristics with biological targets .
Natural Sources and Biosynthesis
Natural Sources
Deoxypodophyllotoxin is found in various plant species, including:
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Podophyllum hexandrum (Mayapple)
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Podophyllum peltatum
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Podophyllum pleianthum
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Podophyllum emodi
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Diphylleia grayi
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Dysosma versipellis
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Juniperus sabina
Traditionally, this compound has been extracted from these medicinal plants, particularly from their roots. The roots of Dysosma versipellis have been identified as a particularly rich source of deoxypodophyllotoxin .
Biosynthesis
Deoxypodophyllotoxin is biosynthesized from the aryllignan (−)-yatein through an enzymatic reaction catalyzed by deoxypodophyllotoxin synthase (DPS), a 2-oxoglutarate (2-OG)-dependent non-heme iron (II) dioxygenase . This enzyme catalyzes the stereoselective ring-closing carbon-carbon bond formation that transforms (−)-yatein into deoxypodophyllotoxin .
The biosynthetic pathway has been elucidated in recent years, enabling the development of synthetic biology platforms for its production through heterologous expression of biosynthetic genes including DPS. These platforms may eventually provide an alternative source of podophyllotoxin and its derivatives, addressing the limitations of obtaining these compounds from slow-growing plants with limited environmental range .
Anticancer Activities
Effects on Different Cancer Types
Deoxypodophyllotoxin exhibits potent cytotoxic effects against various types of human cancer cells. Studies have demonstrated its growth-inhibitory actions on multiple cancer cell lines, including:
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Breast cancer
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Brain cancer (glioblastoma)
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Prostate cancer
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Gastric cancer
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Lung cancer
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Cervical cancer
Potency Against Cancer Cell Lines
The cytotoxic potency of deoxypodophyllotoxin is remarkably high, with IC50 values in the nanomolar range. Comparative studies have shown that deoxypodophyllotoxin exhibits significantly higher cytotoxicity than structurally similar compounds such as podophyllotoxin and picropodophyllotoxin, as illustrated in Table 2:
Compounds | IC50 (nM) | ||
---|---|---|---|
HT29 | DLD1 | Caco2 | |
Podophyllotoxin | 694.7 | 461.8 | 380.5 |
Picropodophyllotoxin | 532.1 | 580.1 | 334.0 |
Deoxypodophyllotoxin | 56.1 | 23.4 | 26.9 |
Table 2: Comparative IC50 values showing the cytotoxicity of deoxypodophyllotoxin and related compounds against colorectal cancer cell lines
This impressive cytotoxicity against colorectal cancer cells demonstrates the superior anticancer activity of deoxypodophyllotoxin compared to structurally similar compounds .
Molecular Mechanisms of Action
Deoxypodophyllotoxin exerts its anticancer effects through multiple mechanisms, affecting various cellular processes and signaling pathways:
Cell Cycle Arrest and Microtubule Destabilization
One of the primary mechanisms of deoxypodophyllotoxin is the induction of G2/M phase cell cycle arrest through microtubule destabilization . Research has demonstrated that deoxypodophyllotoxin interferes with tubulin polymerization in a dose-dependent manner, causing mitotic arrest and preventing cancer cells from progressing through the cell cycle .
Flow cytometric cell-cycle profiling has shown that treatment of cancer cells with deoxypodophyllotoxin results in dose-dependent accumulation of cells in the G2/M phase with 4N DNA content and a decrease in G1/S-phase cells .
Induction of Apoptosis
Deoxypodophyllotoxin induces apoptosis in cancer cells through multiple pathways:
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Activation of the mitochondrial apoptotic pathway via regulation of B-cell lymphoma 2 (Bcl-2) family proteins
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Increasing Bcl-2 associated X (BAX) expression
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Decreasing B-cell lymphoma-extra-large (Bcl-xL) expression
Morphological changes and biochemical markers such as phosphatydylserine externalization, DNA fragmentation, and caspase activation confirm that deoxypodophyllotoxin treatment results in the induction of apoptosis in cancer cells .
Inhibition of Glycolysis
Recent research has identified that deoxypodophyllotoxin can inhibit non-small cell lung cancer (NSCLC) cell growth by reducing HIF-1α-mediated glycolysis . As cancer cell proliferation is a metabolically demanding process that requires a high rate of glycolysis to support anabolic growth, this mechanism represents an important pathway through which deoxypodophyllotoxin can suppress cancer growth .
Additional Mechanisms
Deoxypodophyllotoxin also affects multiple other signaling pathways and cellular processes involved in cancer progression:
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Inhibition of cell migration at sub-lethal concentrations
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Suppression of tumorigenesis in vitro and in vivo
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Activation of ATM
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Upregulation of p53
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Activation of caspase-3 and -7
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Accumulation of PTEN resulting in the inhibition of the Akt pathway
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetics and tissue distribution of deoxypodophyllotoxin is crucial for its development as a potential therapeutic agent. Recent research has examined these aspects in non-small cell lung cancer (NSCLC) bearing mice .
Tumor Affinity and Distribution
After intravenous injection of 6.25 and 25 mg/kg of deoxypodophyllotoxin into tumor-bearing mice, the compound demonstrated a high affinity for tumor tissues. The AUC (area under the curve) ratio of deoxypodophyllotoxin in tumor tissue to deoxypodophyllotoxin in plasma was 4.23 and 3.80 for the 6.25 mg/kg and 25 mg/kg doses, respectively .
Tissue Distribution
Deoxypodophyllotoxin was found to be widely distributed in tumor-bearing mice. After intravenous injection of 25 mg/kg deoxypodophyllotoxin, the concentration of the compound was relatively high in various tissues, with particularly notable concentrations in the lung, fat, and reproductive organs . This distribution pattern provides valuable insights for potential therapeutic applications, especially for cancers in these tissues.
Deoxypodophyllotoxin Synthase (DPS)
Structure and Function
Deoxypodophyllotoxin synthase (DPS) is a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase that catalyzes the stereoselective ring-closing carbon-carbon bond formation of deoxypodophyllotoxin from the aryllignan (−)-yatein . Recent X-ray crystallography studies have revealed the structure of DPS at a high resolution of 1.41 Å, providing insights into the enzyme's active site and mechanism .
Enzymatic Activity and Mechanism
The catalytic mechanism of DPS involves several key amino acid residues. Mutational analysis has suggested:
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A role for a D224-K187 salt bridge in maintaining substrate interactions
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A catalytic role for H165, potentially as the base for the proton abstraction at the final rearomatization step
The enzyme's activity can be evaluated using HPLC by measuring deoxypodophyllotoxin peak area compared to a standard curve. In typical activity assays, the reaction mixture contains DPS (1.2 μM), iron sulphate (10 μM), 2-OG (1.0 mM), (−)-yatein (0.2 mM), and sodium ascorbate (1.0 mM) in MOPS Buffer .
Biotechnological Applications
The characterization of DPS has led to the development of synthetic biology platforms for the production of deoxypodophyllotoxin and related compounds. These platforms may eventually provide an alternative source for large-scale synthesis of podophyllotoxin derivatives, addressing the limitations of plant extraction .
For example, researchers have combined the expression of deoxypodophyllotoxin pathway genes from Mayapple with metabolic flux reprogramming in Nicotiana benthamiana, leading to the accumulation of 35 mg g-1 (−)-deoxypodophyllotoxin and 1 mg g-1 etoposide aglycone, levels eight times greater than those found in the native plant .
Similarly, a five-step multi-enzyme cascade has been demonstrated in E. coli for the production of deoxypodophyllotoxin from matairesinol, achieving a 98% yield of the final product .
Biological Activities Beyond Anticancer Effects
While deoxypodophyllotoxin is primarily studied for its anticancer properties, it has demonstrated a range of other biological activities:
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Antiviral effects
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Anti-inflammatory properties
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Anti–platelet aggregation
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Antiallergic activities
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Vascular disrupting properties
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Anti-angiogenic effects
Additionally, deoxypodophyllotoxin may be applicable to treat hyperpigmentation, as it has been shown to decrease UV-induced skin pigmentation in brown guinea pigs .
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